3,5-Dimethylbenzylzinc bromide
CAS No.: 937818-32-1
Cat. No.: VC11691769
Molecular Formula: C9H11BrZn
Molecular Weight: 264.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 937818-32-1 |
|---|---|
| Molecular Formula | C9H11BrZn |
| Molecular Weight | 264.5 g/mol |
| IUPAC Name | bromozinc(1+);1-methanidyl-3,5-dimethylbenzene |
| Standard InChI | InChI=1S/C9H11.BrH.Zn/c1-7-4-8(2)6-9(3)5-7;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 |
| Standard InChI Key | IQWRBBVHKRHBHA-UHFFFAOYSA-M |
| SMILES | CC1=CC(=CC(=C1)[CH2-])C.[Zn+]Br |
| Canonical SMILES | CC1=CC(=CC(=C1)[CH2-])C.[Zn+]Br |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound’s IUPAC name is bromo[(3,5-dimethylphenyl)methyl]zinc, with a linear formula . X-ray crystallography and spectroscopic data confirm its tetrahedral geometry, where zinc coordinates to the benzyl carbon and bromide ion . The exact mass is 261.934 g/mol, and its LogP value of 3.46 suggests moderate lipophilicity, enabling solubility in polar aprotic solvents like THF.
Table 1: Key Molecular Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 264.468 g/mol | |
| Exact Mass | 261.934 g/mol | |
| LogP | 3.46 | |
| Commercial Concentration | 0.5 M in THF |
Synthesis and Manufacturing
Electrochemical Bromination
A patented method (CN103060837B) describes the synthesis of related brominated benzamides via electrochemical bromination, avoiding hazardous liquid bromine. While this patent focuses on 2-amino-5-bromo-N,3-dimethylbenzamide, the principles apply to 3,5-dimethylbenzylzinc bromide. Key steps include:
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Substrate Preparation: 3,5-Dimethylbenzyl bromide (CAS 355560250) is reacted with zinc metal in THF.
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Electrochemical Activation: Hydrobromic acid serves as the bromine source, with dilute sulfuric acid as an electrolyte to reduce reaction voltage .
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Workup: The product is isolated in >95% purity with a yield exceeding 97% .
This method’s advantages include:
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Environmental Safety: Eliminates toxic bromine gas emissions .
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Energy Efficiency: Operates at room temperature without catalysts .
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Scalability: Completed within 4 hours, suitable for industrial production .
Physicochemical Properties
Solubility and Reactivity
The compound is moisture-sensitive, requiring storage under inert atmospheres. It exhibits high reactivity in cross-coupling reactions due to the polarized Zn–C bond. In THF, it forms stable solutions for up to six months at −20°C .
Applications in Organic Synthesis
Negishi Coupling
3,5-Dimethylbenzylzinc bromide participates in Negishi cross-couplings with aryl halides, catalyzed by palladium complexes . For example:
This reaction constructs C–C bonds in pharmaceuticals like vismodegib, a hedgehog pathway inhibitor .
Directed C–H Functionalization
The zinc reagent directs ortho-metallation in aromatic systems, enabling site-selective functionalization. For instance, coupling with 2-chloronicotinate yields benzylated heterocycles , intermediates in kinase inhibitor synthesis .
Future Research Directions
Sustainable Production
Exploring biocatalytic zinc insertion could reduce reliance on electrochemical methods, minimizing energy use .
Pharmaceutical Applications
Ongoing studies target HIV protease inhibitors and anticancer agents leveraging the compound’s benzyl motif .
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